- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,

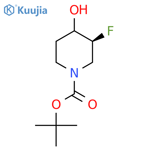

Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

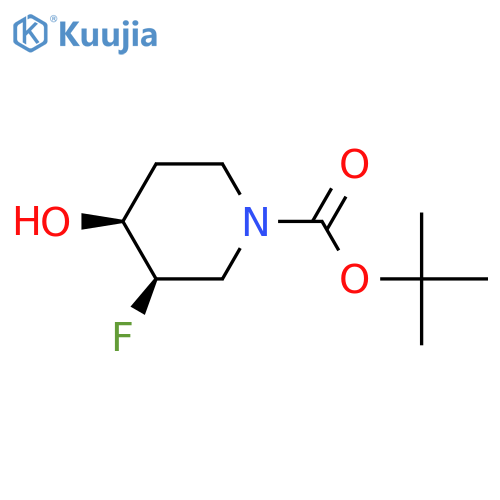

955028-88-3 structure

商品名:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

CAS番号:955028-88-3

MF:C10H18FNO3

メガワット:219.25322675705

MDL:MFCD18791209

CID:3164169

PubChem ID:40152147

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- cis-1-Boc-3-fluoro-4-hydroxypiperidine

- (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)

- (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester

- cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

- SCHEMBL757272

- rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- MFCD18791209

- cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate

- 1174020-40-6

- N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine

- DTXSID30653987

- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-

- (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine

- (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester

- 955028-88-3

- EN300-7075847

- AKOS015897730

- CS-0047556

- tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- SS-4803

- MFCD18632748

- Z2307155361

- XRNLYXKYODGLMI-JGVFFNPUSA-N

- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee

- tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

-

- MDL: MFCD18791209

- インチ: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1

- InChIKey: XRNLYXKYODGLMI-SFYZADRCSA-N

- ほほえんだ: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 219.12707160g/mol

- どういたいしつりょう: 219.12707160g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- ふってん: 300.8±42.0°C at 760 mmHg

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Sealed in dry,2-8°C

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-5g |

tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95% | 5g |

¥421.0 | 2024-07-16 | |

| Ambeed | A131433-1g |

cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95% | 1g |

$18.0 | 2025-02-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 113127-1g |

cis-1-Boc-3-fluoro-4-hydroxypiperidine |

955028-88-3 | tech | 1g |

4258.0CNY | 2021-07-13 | |

| Ambeed | A131433-5g |

cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95% | 5g |

$60.0 | 2025-02-25 | |

| Chemenu | CM255984-5g |

cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95%+ | 5g |

$133 | 2022-12-31 | |

| eNovation Chemicals LLC | D656828-100g |

cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 97.0% | 100g |

$4000 | 2024-06-05 | |

| Enamine | EN300-7075847-2.5g |

rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95.0% | 2.5g |

$148.0 | 2025-02-19 | |

| Ambeed | A131433-250mg |

cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95% | 250mg |

$10.0 | 2025-02-25 | |

| eNovation Chemicals LLC | D498868-10G |

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 97% | 10g |

$160 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-500mg |

tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955028-88-3 | 95% | 500mg |

¥380.0 | 2023-09-08 |

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

1.2 Reagents: Methanol , Water ; rt

1.2 Reagents: Methanol , Water ; rt

リファレンス

- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ; 50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt

1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C

1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C

リファレンス

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 3 h, 8 atm, rt

リファレンス

- Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

リファレンス

- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

リファレンス

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

リファレンス

- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; overnight, 0 °C → rt

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C

リファレンス

- Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability, ACS Medicinal Chemistry Letters, 2014, 5(1), 78-83

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

リファレンス

- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

リファレンス

- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt

リファレンス

- Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

リファレンス

- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,

合成方法 20

はんのうじょうけん

リファレンス

- Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases, United States, , ,

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

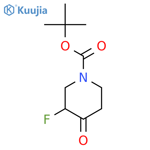

- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- Di-tert-butyl dicarbonate

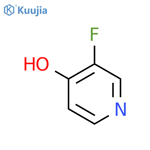

- 3-Fluoropyridin-4-ol

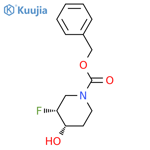

- benzyl cis-3-fluoro-4-hydroxy-piperidine-1-carboxylate

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate) 関連製品

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

清らかである:99%

はかる:25g

価格 ($):269.0